molecular formula C12H15NO2 B598956 Tert-butyl benzylidenecarbamate CAS No. 150884-50-7

Tert-butyl benzylidenecarbamate

Cat. No.: B598956
CAS No.: 150884-50-7
M. Wt: 205.257
InChI Key: XFRQMBFCAKTYIV-UHFFFAOYSA-N
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Description

Tert-butyl benzylidenecarbamate, also known as N-(tert-Butoxycarbonyl)benzylideneamine, N-Boc-benzaldimine, N-[Phenylmethlene]-carbamic acid tert-butyl ester, tert-Butyl N-benzylidenecarbamate, and Benzaldehyde N-(tert-butoxycarbonyl)imine, is a chemical compound with the molecular formula C12H15NO2 .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The compound adopts an E configuration for the imine unit . The empirical formula is C12H15NO2 and the molecular weight is 205.25 .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . One study focused on the thermal reactions and decomposition characteristics of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator . Another study investigated the kinetics of the synthesis of tert-butyl peroxy-2-ethylhexanoate .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 205.25 . The predicted boiling point is 285.4±23.0 °C and the predicted density is 0.98±0.1 g/cm3 .

Scientific Research Applications

  • Metalation and Alkylation Abilities : Tert-butyl carbamate derivatives, like those involving aminomethyltrialkylsilanes, have shown potential in undergoing metalation between nitrogen and silicon, followed by efficient reaction with electrophiles. This process is particularly effective when a benzyl group is attached to nitrogen, although benzylic deprotonation competes with deprotonation next to silicon (Sieburth, Somers, & O'hare, 1996).

  • N-(Boc) Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc)-protected nitrones, useful in reactions with organometallics to produce N-(Boc)hydroxylamines. This finding indicates their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

  • Applications in Organic Synthesis : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been synthesized through asymmetric Mannich reactions, highlighting its use in the preparation of chiral amino carbonyl compounds and its importance in organic syntheses (Yang, Pan, & List, 2009).

  • Role in Detecting Volatile Acid Vapors : New benzothizole modified carbazole derivatives, including those with tert-butyl moieties, have been synthesized and found effective as fluorescent sensory materials in detecting volatile acid vapors. This suggests their significance in creating chemosensors (Sun et al., 2015).

  • Antioxidant Properties : New antioxidants with hindered phenol groups and higher molecular weight, including those derived from tert-butyl carbamates, have been synthesized. They show enhanced effectiveness in protecting polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

Safety and Hazards

Tert-butyl benzylidenecarbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and causes skin irritation . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

The future directions of Tert-butyl benzylidenecarbamate are not explicitly mentioned in the search results .

Properties

IUPAC Name

tert-butyl N-benzylidenecarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRQMBFCAKTYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720319
Record name tert-Butyl benzylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150884-50-7
Record name tert-Butyl benzylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (phenylmethylene)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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